

Rhizochalinin vs. 18-hydroxyrhizochalinin: A Comparative Analysis of Anticancer Activity in Prostate Cancer

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Compound of Interest

Compound Name: *Rhizochalinin*

Cat. No.: *B15139298*

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In the landscape of novel marine-derived anticancer agents, **Rhizochalinin** and its derivative, 18-hydroxy**rhizochalinin**, have emerged as promising compounds, particularly in the context of castration-resistant prostate cancer (CRPC). Both semi-synthetic sphingolipid-like molecules, derived from the marine sponge *Rhizochalina incrustata*, exhibit potent cytotoxic and pro-apoptotic activities. This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Comparative Biological Activity

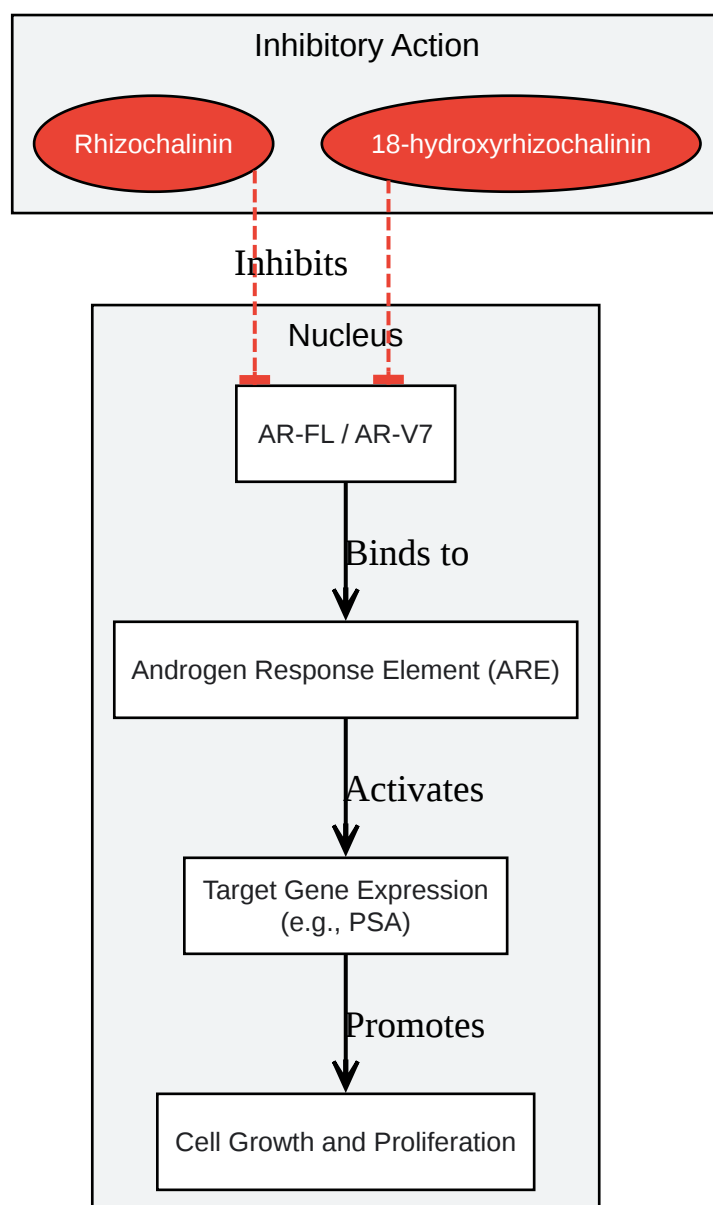
A key study directly comparing **Rhizochalinin** (referred to as compound 2) and 18-hydroxy**rhizochalinin** (compound 4) has demonstrated that both compounds exhibit significant anticancer properties in human CRPC cells. The aglycone forms of these compounds, in general, are more cytotoxic than their glycoside precursors. Notably, the elimination of the sugar moiety is critical for their ability to suppress androgen receptor (AR) signaling.

The following table summarizes the quantitative data on the biological activities of **Rhizochalinin** and 18-hydroxy**rhizochalinin** in various prostate cancer cell lines.

Biological Activity	Rhizochalinin (Compound 2)	18-hydroxyrhizochalinin (Compound 4)	Cell Line(s)	Reference
Cytotoxicity (IC50, μ M)	Strong	Strong	PC-3, DU145, LNCaP, 22Rv1, VCaP	
Pro-apoptotic Activity	Strong	Strong	PC-3, 22Rv1	
Cell Cycle Arrest	G2/M phase	G2/M phase	PC-3	
Autophagy Inhibition	Yes	Yes	PC-3	
AR Signaling Suppression	Yes	Yes	22Rv1	
PSA Expression	Decreased	Decreased	22Rv1	

Signaling Pathway Inhibition: Androgen Receptor Signaling

Both **Rhizochalinin** and **18-hydroxyrhizochalinin** have been shown to suppress androgen receptor (AR) signaling, a crucial pathway for the growth and survival of prostate cancer cells. This includes the inhibition of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7, which is associated with resistance to standard anti-androgen therapies. The diagram below illustrates the inhibitory effect of these compounds on the AR signaling pathway.

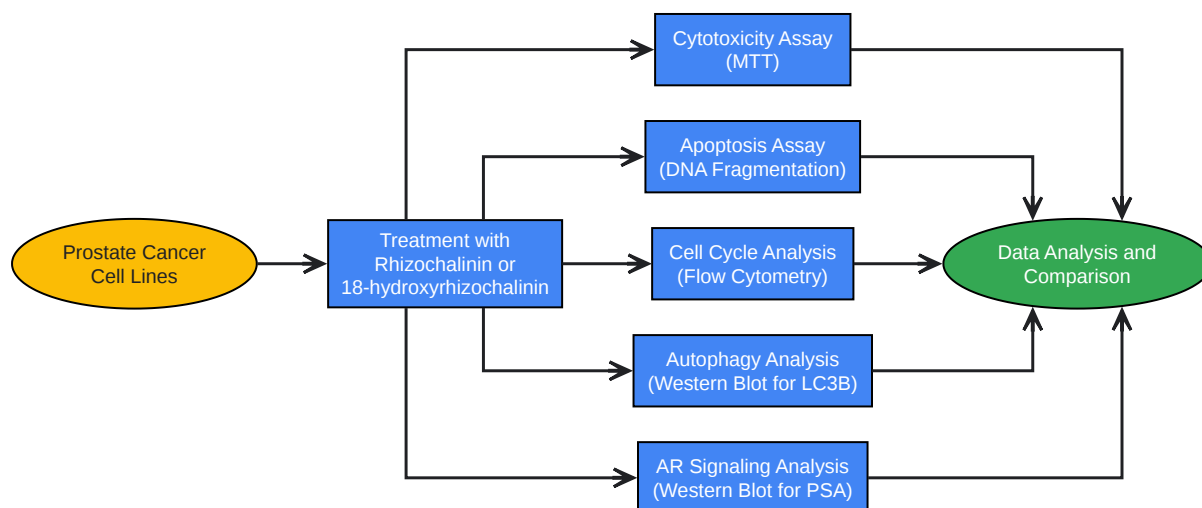


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Caption: Inhibition of Androgen Receptor (AR) Signaling Pathway.

Experimental Workflow

The assessment of the anticancer activities of **Rhizochalinin** and 18-hydroxy**rhizochalinin** involves a series of in vitro assays. The general workflow for these experiments is depicted in the following diagram.



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